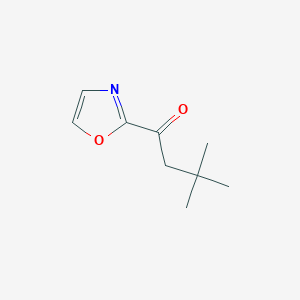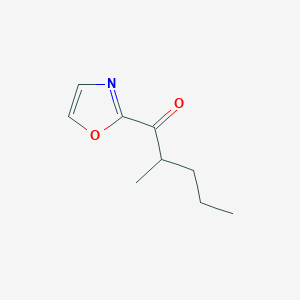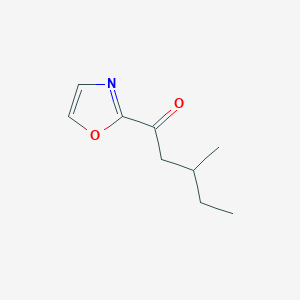![molecular formula C16H15NO4 B1345501 {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid CAS No. 60584-76-1](/img/structure/B1345501.png)
{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid
説明
“{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid” is a chemical compound with the molecular formula C16H15NO4 . It is also known as N-Carbobenzoxy-D-2-phenylglycine .
Synthesis Analysis
The synthesis of “{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid” involves several steps. The reaction conditions and yield vary depending on the specific synthesis method used . For instance, one method involves the use of triethylamine and diethyl dicarbonate in N,N-dimethyl-formamide .Molecular Structure Analysis
The molecular structure of “{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid” consists of a benzyloxy carbonyl group attached to an amino group, which is further attached to a phenylacetic acid group . The molecule contains a total of 37 bonds, including 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
The chemical reactions of “{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid” involve the carboxylic acid group. The direct nucleophilic acyl substitution of a carboxylic acid is difficult because –OH is a poor leaving group. Thus, it’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .Physical And Chemical Properties Analysis
“{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid” has a molecular weight of 285.3 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 470.3±45.0 °C at 760 mmHg, and a flash point of 238.2±28.7 °C . It has 6 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .科学的研究の応用
-
Benzylic Oxidations and Reductions : This is a process in organic chemistry where the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. The possibility that these observations reflect a general benzylic activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .
-
Protodeboronation of pinacol boronic esters : This is a chemical reaction used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
-
{[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid : This is a similar compound with a hydroxy group instead of a phenyl group. It’s listed in the ChemSpider database, which suggests it may be used as a reagent or intermediate in organic chemistry .
-
Dicyclohexylamine : This compound reacts with oxidizing agents and forms crystalline salts with many N-protected amino acids . This suggests it could be used in reactions involving amino acids or peptides .
-
Reactions of Carboxylic Acids : Carboxylic acids can be activated with a carbodiimide, followed by addition of the amine . This is a common method for preparing amides .
-
{[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid : This is a similar compound with a hydroxy group instead of a phenyl group. It’s listed in the ChemSpider database, which suggests it may be used as a reagent or intermediate in organic chemistry .
-
Dicyclohexylamine : This compound reacts with oxidizing agents. Forms crystalline salts with many N-protected amino acids. Neutralizes acids in exothermic reactions to form salts plus water. May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
-
Reactions of Carboxylic Acids : Carboxylic acids can be activated with a carbodiimide (R–N═C═N–R R–N═C═N–R), followed by addition of the amine. Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3- (3-dimethylaminopropylcarbodiimide (EDEC) are commonly used .
Safety And Hazards
将来の方向性
The future directions for “{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid” could involve further exploration of its reactions with carbonyl compounds. When aldehydes and ketones are involved, the characteristic pattern of many reactions of the carbonyl group begins with the formation of a bond between the carbonyl carbon and an attacking nucleophile .
特性
IUPAC Name |
2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJWBVOZVJJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284704 | |
| Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid | |
CAS RN |
60584-76-1 | |
| Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60584-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (((Phenylmethoxy)carbonyl)amino)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060584761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60584-76-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Benzyloxycarbonyl)-DL-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(phenylmethoxy)carbonyl]amino]phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














